molecular formula C10H7BrO2S B134401 Methyl 6-bromobenzo[b]thiophene-2-carboxylate CAS No. 360576-01-8

Methyl 6-bromobenzo[b]thiophene-2-carboxylate

Cat. No. B134401
CAS RN: 360576-01-8
M. Wt: 271.13 g/mol
InChI Key: SFDVDNLBYGHFNF-UHFFFAOYSA-N
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Description

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is a compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of a bromine atom and a carboxylate ester group in the molecule suggests potential reactivity for further chemical modifications and applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-amino-substituted benzo[b]thiophenes, which can be further dehydrogenated to yield compounds like alkyl 2-aminobenzo[b]thiophene-3-carboxylates . Additionally, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions have been employed to introduce aryl or heteroaryl groups into the benzo[b]thiophene framework, as seen in the synthesis of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be influenced by substituents, which may induce non-planar conformations and affect the electronic properties of the molecule. For example, the bromination of 5-diarylamino-2-methylbenzo[b]thiophene leads to "abnormal" selectivity due to a "non-planar" conjugated model, which affects the electron delocalization and reactivity . Crystal structure analysis of related compounds, such as 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions and provides insights into the conformational aspects of these molecules .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo a variety of chemical reactions, including bromination, nitration, and cyclization. Bromination reactions can lead to the formation of mono-, di-, or even tetrabromo derivatives, depending on the reaction conditions and the presence of substituents . Nitration reactions of benzo[b]thiophene derivatives yield nitro compounds, which can be further transformed into other functionalized molecules . Intramolecular cyclization reactions catalyzed by trace amounts of copper can convert 2-(gem-dibromovinyl)phenols(thiophenols) into 2-bromobenzofurans(thiophenes) .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. The presence of bromine and other substituents affects the molecule's reactivity, electronic properties, and intermolecular interactions. For instance, the abnormal bromination selectivity observed in certain derivatives is attributed to the special electron structure and non-planar conjugation . The crystal structure analysis provides valuable information on the nature and strength of intermolecular interactions, which are crucial for understanding the solid-state properties of these compounds . Additionally, the antibacterial activity of some novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives indicates potential biological applications of benzo[b]thiophene derivatives .

Scientific Research Applications

Synthesis and Reactivity

Methyl 6-bromobenzo[b]thiophene-2-carboxylate plays a crucial role in organic synthesis, particularly in the preparation of various heterocyclic compounds. For example, it has been used in the synthesis of new methylated thieno[2,3-a] and [3,2-b]carbazoles through a palladium-catalyzed cross-coupling and intramolecular reductive cyclization sequence of reactions (Ferreira, Queiroz, & Kirsch, 2001). This compound has also been utilized in the preparation of a range of pharmacologically active benzo[b]thiophen derivatives, demonstrating its versatility in drug development (Chapman, Clarke, Gore, & Sharma, 1971).

Charge-Transporting Materials

Research has explored the use of 5-diarylamino-2-methylbenzo[b]thiophene, a derivative of this compound, as a new type of triphenylamine-based charge-transporting material. The bromination selectivity of this compound was investigated, revealing unique reactivity patterns due to its special electron structure (Wu, Pang, Tan, & Meng, 2013).

Biological Activity and Fluorescence Properties

Tandem palladium-catalyzed borylation and Suzuki coupling of methylated 6-bromobenzo[b]thiophenes have been employed to synthesize thienocarbazole precursors. These compounds show potential for biological activity and as biomarkers due to their fluorescence properties and possible DNA intercalation (Ferreira, Queiroz, & Kirsch, 2003).

Antitumor Activity

The synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones from Sonogashira products and intramolecular cyclization starting from 3-bromobenzo[b]thiophene-2-carboxylic acid has been reported. These compounds have shown a high growth inhibitory effect on various human tumor cell lines, suggesting their potential in cancer therapy (Queiroz et al., 2009).

Safety and Hazards

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Methyl 6-bromobenzo[b]thiophene-2-carboxylate is primarily used in the synthesis of benzothiophene derivatives as histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

As a histone deacetylase inhibitor, this compound interferes with the function of histone deacetylase, leading to an accumulation of acetylated histones. This can result in chromatin remodeling, changes in gene expression, and induction of cell cycle arrest, differentiation, and apoptosis .

Biochemical Pathways

The compound’s action on histone deacetylase affects multiple biochemical pathways. By inhibiting HDAC, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and other critical cellular processes. The downstream effects can include slowed or halted cell growth, induction of tumor cell differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a histone deacetylase inhibitor. By altering gene expression, it can induce cell cycle arrest, promote differentiation, and trigger apoptosis in certain cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and ensure its efficacy.

Biochemical Analysis

Biochemical Properties

Methyl 6-bromobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, especially in the synthesis of benzothiophenes. These benzothiophenes are known to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . By inhibiting HDACs, this compound can influence gene expression patterns, leading to various downstream effects on cellular function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. Its primary impact is on cell signaling pathways and gene expression, mediated through its inhibition of histone deacetylases . This inhibition can lead to changes in the acetylation status of histones, thereby altering chromatin structure and influencing the transcription of specific genes. Additionally, this compound may affect cellular metabolism by modulating the expression of genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription. The compound’s interaction with HDACs is crucial for its ability to modulate gene expression and exert its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored in a dark, dry place at temperatures between 2-8°C . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions. Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by modulating gene expression and cellular function without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of benzothiophenes . The compound interacts with various enzymes and cofactors that facilitate its conversion into active metabolites. These metabolic pathways can influence the overall bioavailability and efficacy of this compound in biological systems.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution

properties

IUPAC Name

methyl 6-bromo-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDVDNLBYGHFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625904
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

360576-01-8
Record name Methyl 6-bromo-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-benzo[b]thiophene-2-carboxylic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde, 1.93 g (48.3 mmol) of sodium hydride (60% pure) and 3.76 g (35.5 mmol) of methyl mercaptoacetate, 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
6.54 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step Two
Quantity
3.76 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

TEA (1.29 g, 12.85 mmol) and mercapto-acetic acid methyl ester (1.14 g, 10.83 mmol) were added to acetonitrile (50 mL) previously purged with argon (10 minute). This was followed by the addition of 4-bromo-2-fluoro-benzaldehyde (2 g, 9.852 mmol) and the resulting mixture was heated to reflux at 85° C. overnight. The reaction was monitored by TLC (20% ethyl acetate in hexane). The reaction mixture was cooled, concentrated, basified with 10% NaOH solution and extracted with ethyl acetate to afford the crude product. Purification by column chromatography on silica gel (5% ethyl acetate in hexane) afforded 2.4 g of the product (90% yield).
[Compound]
Name
TEA
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods IV

Procedure details

Under an argon atmosphere, 1.93 g (48.3 mmol) of sodium hydride (60% in liquid paraffin) are introduced into 60 ml of absolute DMSO. At room temperature, 3.76 g (35.5 mmol) of methyl mercaptoacetate are slowly added dropwise to the reaction mixture, which is stirred at room temperature until hydrogen evolution ceases (about 15 min) A solution of 6.54 g (32.2 mmol) of 4-bromo-2-fluorobenzaldehyde and 15 ml of absolute DMSO are added at room temperature to the reaction mixture. The latter is stirred until the reaction is complete and then poured into ice-water. The resulting precipitate is filtered off with suction and dried in vacuo at 40° C. overnight. 4.06 g (46.4% of theory) of the title compound are obtained.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6.54 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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